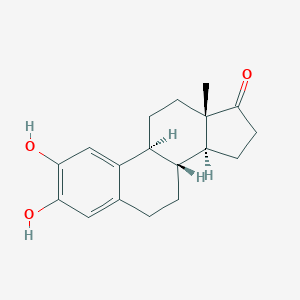

2-Hydroxyestrone

Vue d'ensemble

Description

C'est un métabolite majeur de l'œstrone et de l'estradiol, formé de manière irréversible à partir de l'œstrone dans le foie et dans une moindre mesure dans d'autres tissus par 2-hydroxylation médiée par les enzymes cytochrome P450, principalement les sous-familles CYP3A et CYP1A . Ce composé est l'œstrogène catéchol le plus abondant dans l'organisme .

Méthodes De Préparation

Le 2-hydroxyœstrone est synthétisé à partir de l'œstrone par un processus d'hydroxylation. La réaction est médiée par les enzymes cytochrome P450, principalement les sous-familles CYP3A et CYP1A . Les méthodes de production industrielle impliquent généralement l'utilisation de ces enzymes pour catalyser l'hydroxylation de l'œstrone dans des conditions contrôlées. Le processus est effectué dans le foie et d'autres tissus où ces enzymes sont présentes .

Analyse Des Réactions Chimiques

Le 2-hydroxyœstrone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique la conversion du 2-hydroxyœstrone en sa forme quinone, qui peut ensuite réagir avec les nucléophiles.

Réduction : Le composé peut être réduit en œstrone dans des conditions spécifiques.

Substitution : Le 2-hydroxyœstrone peut subir des réactions de substitution où les groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les quinones, l'œstrone réduite et les dérivés substitués .

4. Applications de la recherche scientifique

Le 2-hydroxyœstrone a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le métabolisme des œstrogènes et le rôle des enzymes cytochrome P450 dans les réactions d'hydroxylation.

Biologie : Le composé est étudié pour son rôle dans le métabolisme des œstrogènes et ses effets sur la régulation hormonale.

Médecine : La recherche a montré que le 2-hydroxyœstrone a des effets anti-œstrogéniques sur les taux d'hormone lutéinisante et de prolactine.

5. Mécanisme d'action

Le 2-hydroxyœstrone exerce ses effets par plusieurs mécanismes :

Liaison aux récepteurs des œstrogènes : Il se lie aux récepteurs des œstrogènes, mais se dissocie plus rapidement que l'estradiol.

Voies métaboliques : Le composé est métabolisé par la catéchol O-méthyltransférase (COMT) pour former des dérivés méthoxy, qui ont des activités biologiques différentes.

Régulation hormonale : Il montre des effets anti-œstrogéniques sur les taux d'hormone lutéinisante et de prolactine, potentiellement par son métabolisme rapide et son élimination de l'organisme.

Applications De Recherche Scientifique

Breast Cancer Risk Assessment

Numerous studies have investigated the relationship between 2-hydroxyestrone levels and breast cancer risk. A notable study demonstrated that higher levels of 2-OH-E1 were positively associated with estrogen receptor-negative (ER-/PR-) tumors. Specifically, women with higher levels of 2-OH-E1 had a relative risk (RR) of 3.65 for developing ER-/PR- tumors compared to those with lower levels .

| Estrone Quartile | Cases/Controls | RR | 95% CI |

|---|---|---|---|

| Quartile 1 | 73/165 | 1.00 | Referent |

| Quartile 2 | 84/171 | 1.13 | (0.75-1.69) |

| Quartile 3 | 95/168 | 1.30 | (0.88-1.93) |

| Quartile 4 | 88/171 | 1.19 | (0.80-1.79) |

This suggests that while general associations between estrogen metabolites and breast cancer risk are complex, specific subgroups may benefit from further investigation into estrogen metabolism's role in cancer development.

Hormonal Balance

As an estrogen metabolite, this compound plays a role in regulating menstrual cycles and maintaining hormonal balance in women . Its lower estrogenic activity compared to other estrogens makes it an attractive candidate for therapies aimed at reducing the risks associated with high estrogen levels.

Nutritional Studies

Recent studies have explored the impact of dietary components on the metabolism of estrogens, notably through soy intake which has been associated with increased ratios of this compound to other metabolites . This highlights the potential for dietary interventions to modulate estrogen metabolism favorably.

Case Study: Urinary Excretion Patterns

A study examining urinary excretion patterns found that women with gestational diabetes mellitus had significantly lower levels of this compound compared to healthy pregnant women . This suggests potential diagnostic applications for monitoring hormonal health during pregnancy.

Therapeutic Food Development

In nutritional therapy, formulations incorporating ingredients known to influence estrogen metabolism are being developed. For instance, ready-to-use therapeutic foods (RUTFs) have been designed to optimize nutrient profiles while potentially influencing hormonal balance through their composition .

Mécanisme D'action

2-Hydroxy Estrone exerts its effects through several mechanisms:

Estrogen Receptor Binding: It binds to estrogen receptors but dissociates more rapidly than estradiol.

Metabolic Pathways: The compound is metabolized by catechol O-methyltransferase (COMT) to form methoxy derivatives, which have different biological activities.

Hormone Regulation: It shows antiestrogenic effects on luteinizing hormone and prolactin levels, potentially through its rapid metabolism and clearance from the body.

Comparaison Avec Des Composés Similaires

Le 2-hydroxyœstrone est comparé à d'autres composés similaires tels que :

2-hydroxyestradiol : Ce composé a une affinité de liaison relative plus élevée pour les récepteurs des œstrogènes et montre une activité utérotrope significative.

16α-hydroxyœstrone : Contrairement au 2-hydroxyœstrone, le 16α-hydroxyœstrone exerce une activité œstrogénique par la liaison covalente aux récepteurs des œstrogènes.

4-hydroxyœstrone : Ce composé a également une activité œstrogénique et est impliqué dans différentes voies métaboliques.

Le 2-hydroxyœstrone est unique en raison de sa dissociation rapide des récepteurs des œstrogènes et de ses effets anti-œstrogéniques sur les taux hormonaux, ce qui le distingue des autres métabolites hydroxylés des œstrogènes .

Activité Biologique

2-Hydroxyestrone (2-OHE1) is a catechol estrogen metabolite of estrone and estradiol, which has garnered attention for its complex biological activities, particularly in relation to breast cancer risk and estrogenic effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is produced primarily through the hydroxylation of estrone at the C-2 position. This compound is considered to have weak estrogenic properties compared to other estrogens like estradiol, yet it exhibits significant biological effects that can influence cancer risk and cellular proliferation.

Antiestrogenic Activity

Research indicates that this compound acts as an antiestrogen in certain contexts. For instance, studies involving the MCF-7 human breast cancer cell line demonstrated that 2-OHE1 can inhibit cell proliferation stimulated by estradiol. This inhibition occurs through a receptor-mediated mechanism where 2-OHE1 competes with estradiol for estrogen receptor binding sites .

Metabolic Pathways

The metabolism of this compound is crucial for understanding its biological effects. In MCF-7 cells, 2-OHE1 is rapidly metabolized to methoxylated products via catechol-O-methyltransferase (COMT), which can alter its biological activity. The initial phase of metabolism leads to unidentified polar metabolites, followed by conversion into 2-methoxyestrone . This metabolic pathway underscores the importance of considering both the parent compound and its metabolites when evaluating biological activity.

Epidemiological Studies

Several epidemiological studies have investigated the relationship between circulating levels of this compound and breast cancer risk:

- A case-control study nested within the New York University Women's Health Study found that higher ratios of this compound to 16α-hydroxyestrone were associated with a reduced risk of breast cancer among premenopausal women. Specifically, women in the highest quintile of this ratio had an adjusted odds ratio (OR) for breast cancer of 0.58, suggesting a protective effect .

- Another study noted that premenopausal women with higher baseline levels of 2-OHE1 exhibited a lower risk of invasive breast cancer compared to those with lower levels .

Clinical Trials

In a clinical trial examining dietary impacts on estrogen metabolism, increasing cruciferous vegetable intake in postmenopausal women led to elevated urinary ratios of this compound to 16α-hydroxyestrone. This suggests that dietary factors may modulate estrogen metabolism favorably .

Data Table: Summary of Key Findings

| Study | Population | Key Findings | |

|---|---|---|---|

| NYU Women's Health Study | Premenopausal women | Higher 2-OHE1:16α-OHE1 ratio linked to reduced breast cancer risk | Suggests protective role of 2-OHE1 |

| Clinical Trial on Diet | Postmenopausal women | Increased cruciferous vegetable intake raised urinary 2-OHE1 levels | Dietary changes may enhance protective estrogen metabolism |

| MCF-7 Cell Line Study | Breast cancer cells | 2-OHE1 inhibits cell proliferation stimulated by estradiol | Indicates antiestrogenic properties |

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-JPVZDGGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904315 | |

| Record name | 2-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-06-1 | |

| Record name | 2-Hydroxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene-2,3-diol-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQS3A06ILY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.